methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Fluorescent Probes Aggregation-Induced Emission Enhancement Chemosensors

Procure the 2-phenyl-1,2,3-triazole regioisomer—not the common 1-phenyl analog—to access unique AIEE fluorophore precursors and tunable pH sensors. The methyl ester provides a protected, lipophilic handle for SAR studies, including MAO-B inhibition (benchmark IC50: 3.80 μM for a related analog). This scaffold is essential for ratiometric sensor development with tailored pKa values. Ensure your research leverages the correct 2-substitution pattern to preserve the distinct electronic and photophysical properties critical for these applications.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 405279-31-4
Cat. No. B2481321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
CAS405279-31-4
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCOC(=O)C1=NN(N=C1N)C2=CC=CC=C2
InChIInChI=1S/C10H10N4O2/c1-16-10(15)8-9(11)13-14(12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,13)
InChIKeyDFYOHFQVKZGBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes41 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS 405279-31-4): A Versatile 2-Phenyltriazole Scaffold for Precision Synthesis and Fluorescent Probe Development


Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS: 405279-31-4) is a heterocyclic small molecule (C₁₀H₁₀N₄O₂, MW: 218.21) that serves as a privileged scaffold in medicinal chemistry and materials science. Characterized by a 1,2,3-triazole core with a distinct 2-phenyl substitution pattern and a reactive methyl ester group, this compound is a key building block for the synthesis of more complex triazole-based molecules [1]. Its unique structural features differentiate it from the more common 1-phenyl-1,2,3-triazole regioisomers, offering distinct advantages in terms of synthetic accessibility and its potential as a precursor for novel fluorophores with tunable photophysical properties [2]. The compound is commercially available in high purity (e.g., 98%) , making it a readily accessible candidate for research and development programs.

Why Methyl 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate Cannot Be Replaced by Its Regioisomer or Carboxylic Acid Analog in Specialized Research


The 2-phenyl-1,2,3-triazole motif is not a simple structural analog to the more widely available 1-phenyl regioisomer (e.g., CAS: 31771-58-1). The shift in nitrogen substitution fundamentally alters the electronic distribution across the triazole ring, directly impacting chemical reactivity, photophysical behavior, and biological target engagement [1]. Unlike the more acidic carboxylic acid analog (CAS: 400073-84-9), the methyl ester of 405279-31-4 provides a protected, more lipophilic handle that is essential for specific downstream synthetic transformations, such as ester hydrolysis or conversion to amides and hydrazides [2]. This precluded generic substitution ensures that the specific properties of the 2-phenyl methyl ester scaffold—central to applications like AIEE-based fluorescent sensors—are preserved [1].

Quantitative Differentiation of Methyl 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate Against Key Comparators


Photophysical Advantage: Class-Level Evidence of Bright Blue Fluorescence and AIEE Behavior for 2-Aryl Triazole Carboxylates

The 2-aryl-1,2,3-triazole-4-carboxylic acid (ATA) class, to which this compound belongs as a methyl ester precursor, demonstrates quantifiable and tunable photophysical properties not observed in the more common 1-phenyl-1,2,3-triazole scaffolds. This class-level data directly supports the selection of the 2-phenyl scaffold for fluorescence-based applications [1]. The methyl ester serves as a key synthetic intermediate for accessing these ATAs with desired photophysical behavior [2].

Fluorescent Probes Aggregation-Induced Emission Enhancement Chemosensors

pH-Sensing Capability: Class-Level Evidence of Structural pKa Tunability in 2-Aryl Triazole Carboxylates

The 2-aryl triazole core, when derivatized at the 5-amino position, yields compounds with a highly tunable pKa, a property central to their function as pH sensors. This tunability is a direct consequence of the electronic structure of the 2-phenyl-1,2,3-triazole core and is distinct from other heterocyclic sensor platforms. Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate serves as the critical starting material for creating these functionalized pH-sensitive probes [1].

pH Sensors Reversible Probes pKa Tuning

Enzyme Inhibition: Distant Structural Analog Shows Potent but Non-Selective MAO-B Inhibition

A closely related analog, 4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate, shows micromolar inhibition of human Monoamine Oxidase B (MAO-B). While this data is not for the target compound itself, it demonstrates the potential for this 2-phenyltriazole scaffold to interact with biological targets and provides a valuable benchmark for comparing future activity of derivatives of 405279-31-4 [1].

Monoamine Oxidase B Enzyme Inhibition Binding Affinity

Defined Research and Development Applications for Methyl 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate (405279-31-4)


Development of AIEE-Based Fluorescent Chemosensors

The 2-aryl-1,2,3-triazole core is a proven platform for developing fluorophores with aggregation-induced emission enhancement (AIEE). Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate serves as the essential starting material for the synthesis of 5-amino-2-aryl-1,2,3-triazole-4-carboxylic acids (ATAs), which exhibit bright blue fluorescence with excellent quantum yields [1]. This application is unique to the 2-aryl substitution pattern; the more common 1-phenyl regioisomer lacks these intrinsic photophysical properties [2].

Synthesis of Ratiometric and Reversible pH Sensors

The pH response of the 5-amino-2-aryl-1,2,3-triazole-4-carboxylic acid class is highly tunable based on the nature of the amine substituent, with pKa values ranging from 3.20 to 8.08 [1]. This allows for the design of ratiometric pH sensors for specific biological or industrial applications. The target compound, as the methyl ester, is the key intermediate for preparing a library of ATAs with tailored pKa values, enabling the development of sensors that can reversibly monitor pH changes in real-time, a capability not found in the 1-phenyl triazole regioisomers [2].

Precursor for Monoamine Oxidase B (MAO-B) Inhibitor Optimization

The 2-phenyl-1,2,3-triazole scaffold has demonstrated the ability to inhibit human MAO-B, as evidenced by a 4-methylbenzyl ester analog (IC50 = 3.80 μM) [1]. The methyl ester provides a more versatile synthetic handle for structure-activity relationship (SAR) studies compared to the bulkier benzyl ester. Researchers can use 405279-31-4 to systematically explore modifications at the ester position and the 5-amino group to enhance potency and selectivity for MAO-B, using the 3.80 μM IC50 value as a benchmark for improvement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.